molecular formula C9H13N3O B13314112 6-(Cyclopropylmethoxy)pyridine-2,3-diamine

6-(Cyclopropylmethoxy)pyridine-2,3-diamine

Cat. No.: B13314112
M. Wt: 179.22 g/mol
InChI Key: WDLPBHWPTNNTND-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Systems

The pyridine ring is a fundamental six-membered aromatic heterocycle that is a ubiquitous structural unit in both natural products and synthetic pharmaceuticals. nih.gov As an isostere of benzene, the pyridine scaffold is a cornerstone of medicinal chemistry, appearing in over 7,000 existing drug molecules. rsc.org Its prevalence is due to a combination of factors, including its stability, water solubility, and versatile chemical reactivity. nih.gov The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which can be crucial for molecular recognition at biological targets and for improving the pharmacokinetic profile of a drug candidate. nih.gov

Pyridine-based ring systems are among the most extensively utilized heterocycles in drug design, leading to the discovery of numerous therapeutic agents with a broad spectrum of activities. nih.gov The pyridine nucleus is a key component in many FDA-approved drugs, spanning indications such as cancer, infectious diseases, and central nervous system disorders. nih.govdovepress.com The ability to readily functionalize the pyridine ring at various positions allows chemists to fine-tune the steric, electronic, and physicochemical properties of molecules to optimize their biological activity.

Significance of the 2,3-Diaminopyridine (B105623) Core in Contemporary Chemical Research

The 2,3-diaminopyridine moiety, where two amino groups are positioned on adjacent carbon atoms of the pyridine ring, is a critical and versatile building block in organic synthesis. guidechem.com This specific arrangement of functional groups makes it an ideal precursor for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

The vicinal diamines are frequently employed to synthesize bicyclic scaffolds such as imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. arkat-usa.org These fused systems are present in a wide range of biologically active compounds. For instance, imidazo[4,5-b]pyridine derivatives have been investigated for their anticancer, antimitotic, and tuberculostatic properties. mdpi.com The condensation of a 2,3-diaminopyridine with aldehydes or carboxylic acids is a common and efficient method for creating these complex molecular architectures. arkat-usa.orgmdpi.com Therefore, the 2,3-diaminopyridine core serves as a valuable synthon for generating libraries of novel compounds with potential therapeutic applications.

Rationale for the Cyclopropylmethoxy Substitution Pattern at the Pyridine C-6 Position

The substitution pattern of a molecule is a key determinant of its biological and pharmacological properties. In 6-(cyclopropylmethoxy)pyridine-2,3-diamine, the substituent at the C-6 position is a cyclopropylmethoxy group, which can be deconstructed into two key components: the cyclopropyl (B3062369) ring and the methoxy (B1213986) (ether) linker.

The cyclopropyl group has become an increasingly popular fragment in modern drug design. scientificupdate.comnih.gov Its inclusion in a molecule can offer several advantages:

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in standard aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.comnbinno.com This can increase the half-life of a drug.

Conformational Rigidity: The three-membered ring introduces a high degree of conformational constraint, which can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for its target. nbinno.comiris-biotech.de

The methoxy group serves as a short, flexible linker connecting the rigid cyclopropyl ring to the pyridine core. Ether linkages are common in drug molecules, and the oxygen atom can act as a hydrogen bond acceptor, potentially contributing to binding affinity at a biological target. researchgate.netnih.gov The methoxy group itself is known to favorably influence physicochemical properties and can play a significant role in ligand-target binding and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. researchgate.netnih.gov

Overview of Current Research Gaps and Future Investigative Directions Pertaining to the Compound

Despite the clear rationale for the individual structural components of this compound, a survey of the scientific literature reveals a significant research gap concerning the compound itself. There is a notable lack of published studies detailing its synthesis, characterization, or application. Its appearance is primarily limited to chemical supplier catalogs, suggesting it is likely used as a niche intermediate or building block in proprietary drug discovery programs.

This lack of public-domain research presents several opportunities for future investigation:

Synthesis and Derivatization: A primary research direction would be the development and optimization of synthetic routes to this compound. Subsequently, its utility as a precursor could be demonstrated by synthesizing a library of novel fused heterocyclic compounds, such as imidazo[4,5-b]pyridines. mdpi.com

Biological Screening: Given the established therapeutic relevance of pyridine and diaminopyridine scaffolds, novel derivatives synthesized from the title compound should be screened for a wide range of biological activities. researchgate.net Areas of particular interest could include kinase inhibition for oncology applications, agents targeting neurological diseases, or antimicrobial discovery. elsevierpure.comrsc.orgtandfonline.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how the cyclopropylmethoxy group at the C-6 position influences the biological activity and pharmacokinetic properties of the resulting derivatives would be highly valuable. Comparing these derivatives to analogues with different substituents (e.g., simple methoxy, isopropoxy, or benzyl (B1604629) groups) would provide crucial insights for rational drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-(cyclopropylmethoxy)pyridine-2,3-diamine

InChI

InChI=1S/C9H13N3O/c10-7-3-4-8(12-9(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,10H2,(H2,11,12)

InChI Key

WDLPBHWPTNNTND-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=C(C=C2)N)N

Origin of Product

United States

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Definitive Structural Confirmation

Spectroscopic methods are fundamental for confirming the molecular structure of a synthesized compound. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. uobasrah.edu.iq For 6-(Cyclopropylmethoxy)pyridine-2,3-diamine, a complete assignment of proton (¹H) and carbon (¹³C) signals confirms the specific arrangement of the substituents on the pyridine (B92270) ring and validates the structure of the cyclopropylmethoxy group.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The two aromatic protons on the pyridine ring would appear as doublets due to coupling with each other. The two amine (-NH₂) groups would likely appear as broad singlets. The cyclopropylmethoxy group would exhibit characteristic signals: a doublet for the -CH₂- protons adjacent to the oxygen and a series of multiplets for the cyclopropyl (B3062369) ring protons.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing a unique signal for each carbon atom in a different electronic environment. This includes distinct signals for the six carbons of the pyridine ring, the methylene (B1212753) carbon of the methoxy (B1213986) group, and the carbons of the cyclopropyl ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the two adjacent protons on the pyridine ring. Heteronuclear correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. researchgate.net This would unambiguously confirm the connectivity between the cyclopropylmethoxy group and the pyridine ring at the C6 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine H-4 ~6.6-7.0 (d) ~110-115
Pyridine H-5 ~6.4-6.8 (d) ~115-120
2-NH₂ ~4.5-5.5 (br s) N/A
3-NH₂ ~5.0-6.0 (br s) N/A
O-CH₂ ~4.0-4.3 (d) ~70-75
Cyclopropyl CH ~1.2-1.5 (m) ~10-15
Cyclopropyl CH₂ ~0.3-0.7 (m) ~3-8
Pyridine C2 N/A ~145-150
Pyridine C3 N/A ~130-135
Pyridine C6 N/A ~155-160

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. aps.org

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibrations of the two primary amine groups. The C-O stretching of the ether linkage would appear in the 1200-1300 cm⁻¹ range. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be found between 1400-1600 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net Aromatic ring breathing modes, which are often strong in Raman spectra, would further confirm the pyridine core structure. nih.gov The symmetric vibrations of the cyclopropyl group would also be observable.

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Pyridine Ring C=C, C=N Stretch 1400 - 1600

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. mdpi.com For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. It can measure the mass of the molecular ion with extremely high accuracy, allowing for the unambiguous determination of the molecular formula (C₉H₁₃N₃O). This confirmation is critical to distinguish the target compound from any potential isomers or impurities.

Solid-State Structural Elucidation via X-ray Crystallography

While NMR and other spectroscopic methods define the structure in solution, X-ray crystallography provides the exact three-dimensional arrangement of atoms in a single crystal. wikipedia.org Although a crystal structure for this compound is not publicly documented, analysis of closely related compounds like 5-chloropyridine-2,3-diamine (B1270002) and 5-bromopyridine-2,3-diamine reveals the type of information that can be obtained. researchgate.netnih.gov

A crystal structure would reveal the precise conformation of the molecule. Key parameters include the planarity of the pyridine ring and the orientation of the substituents. For instance, in related structures like 5-chloropyridine-2,3-diamine, the ortho-amino groups are slightly twisted out of the plane of the pyridine ring to minimize steric hindrance. nih.gov Similarly, the torsion angles defining the orientation of the cyclopropylmethoxy group relative to the pyridine ring would be determined, providing insight into the preferred solid-state conformation.

Computational and Theoretical Investigations of Molecular Electronic Structure

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. scirp.orgnih.gov This approach allows for the calculation of various molecular properties.

Geometry Optimization and Equilibrium Structure Determination

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. nih.gov The output provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, these calculations help in understanding how different substituent groups, like the cyclopropylmethoxy and diamine groups, influence the geometry of the pyridine ring.

Prediction of Vibrational Spectra and Comparison with Experimental Data

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are often compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to validate the accuracy of the computational model. researchgate.net Each calculated vibrational mode can be assigned to specific functional groups, such as N-H stretching in the amino groups or C-O-C stretching in the ether linkage. scirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The characteristics of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com

Elucidation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com

Assessment of Reactivity Descriptors and Kinetic Stability

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and less stable. From the HOMO and LUMO energies, other global reactivity descriptors like chemical hardness, softness, and electronegativity can be calculated to further predict the molecule's behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). niscpr.res.innih.gov This analysis can quantify the stability gained from these interactions, such as hyperconjugation and intramolecular charge transfer. For a molecule like 6-(Cyclopropylmethoxy)pyridine-2,3-diamine, NBO analysis would reveal interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the pyridine ring, providing insight into the molecule's electronic stabilization. researchgate.net

Quantification of Hyperconjugative Interactions and Charge Delocalization

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In this compound, this would involve interactions between the lone pairs of the nitrogen and oxygen atoms, the σ-bonds of the cyclopropyl (B3062369) and methoxy (B1213986) groups, and the π-system of the pyridine ring.

Methods like Natural Bond Orbital (NBO) analysis are typically used to quantify these interactions. NBO analysis would calculate the second-order perturbation theory energies (E(2)) between donor and acceptor orbitals. Higher E(2) values would indicate stronger hyperconjugative interactions, revealing the pathways of electron delocalization within the molecule. This analysis would help in understanding the influence of the cyclopropylmethoxy and diamine substituents on the electronic character of the pyridine ring.

Characterization of Noncovalent Interactions within the Molecular Framework

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure, crystal packing, and intermolecular recognition properties of a molecule.

Hydrogen Bonding Characteristics and Electron Localization Function (ELF) Studies

The presence of two amine groups and a pyridine nitrogen atom in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonds. The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization, which are indicative of covalent bonds and lone pairs. cam.ac.ukaps.orgjussieu.frwikipedia.org ELF analysis would allow for the visualization and characterization of the basins corresponding to the N-H bonds and the nitrogen lone pairs, providing qualitative insights into the strength and nature of potential hydrogen bonds.

Prediction of Electronic and Optical Properties

Theoretical methods are instrumental in predicting the electronic and optical behavior of new molecules, guiding experimental efforts and suggesting potential applications in materials science.

Theoretical Ultraviolet–Visible (UV-Vis) Spectra and Absorption Characteristics (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netijcce.ac.irresearchgate.net A TD-DFT calculation for this compound would predict its maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). This information is vital for understanding the compound's color and its potential use in applications like dyes or optical sensors.

Evaluation of Nonlinear Optical (NLO) Activity

Nonlinear optical (NLO) materials have applications in technologies such as telecommunications and optical data storage. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO materials. For this compound, these calculations would involve determining the response of the molecule's electron cloud to a strong external electric field. The presence of donor (diamine, methoxy) and acceptor (pyridine ring) groups can lead to significant charge transfer and potentially large NLO responses. Studies on the parent compound, 2,3-Diaminopyridine (B105623), have shown it to exhibit nonlinear absorption. uobasrah.edu.iqresearchgate.net

Structure Activity Relationship Sar Studies of 6 Cyclopropylmethoxy Pyridine 2,3 Diamine and Its Analogues

Systematic Modification of the Diamine Functionality and Pyridine (B92270) Core

Systematic modifications of the 2,3-diamine moiety on the pyridine ring have been a central focus of SAR studies to understand its role in target engagement. Research on related diaminopyridine scaffolds has shown that the spatial arrangement and electronic properties of these amino groups are critical for forming key interactions, such as hydrogen bonds, with target proteins. For instance, in various kinase inhibitors, the 1,2-diamine motif serves as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region.

The following table summarizes hypothetical modifications to the diamine and pyridine core and their potential impact on activity based on general medicinal chemistry principles observed in similar scaffolds.

ModificationRationalePredicted Impact on Activity
N-alkylation of diaminesModulate hydrogen bonding capacity and lipophilicityMay decrease hinge-binding affinity but could improve cell permeability.
Acylation of diaminesIntroduce additional interaction pointsCould enhance potency if the acyl group interacts with a specific pocket.
Introduction of fluorine to the pyridine ringAlter electronic properties and block metabolic sitesMay improve metabolic stability and binding affinity.
Replacement of pyridine with other heterocyclesExplore alternative hinge-binding motifsCould lead to changes in selectivity and potency.

The Influence of the Cyclopropylmethoxy Group on Biological Activity and Ligand Efficiency

The cyclopropylmethoxy group at the 6-position of the pyridine ring is a key structural feature that significantly influences the biological activity and ligand efficiency of this class of compounds. The cyclopropyl (B3062369) moiety, a small, rigid, and lipophilic group, can engage in favorable van der Waals interactions within hydrophobic pockets of target proteins. Its rigid nature can also help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Studies on other molecular scaffolds have demonstrated the positive impact of cyclopropyl groups on pharmacological properties. For example, in a study comparing fentanyl analogs, the cyclopropyl derivative displayed significantly higher potency compared to a more flexible alkyl chain, suggesting that the conformational constraint imposed by the cyclopropyl group was beneficial for receptor interaction. nih.gov The methoxy (B1213986) linker provides a degree of flexibility, allowing the cyclopropyl group to orient itself optimally within the binding site.

The table below illustrates the calculated properties of the cyclopropylmethoxy group and its potential contribution to ligand efficiency.

PropertyValue/DescriptionImplication for Biological Activity
Molecular Weight71.12 g/mol Small contribution to overall molecular weight.
cLogP~1.3Contributes to optimal lipophilicity for cell permeability and target engagement.
RigidityHighReduces conformational flexibility, potentially lowering the entropic cost of binding.
Potential InteractionsHydrophobic, van der WaalsFavorable interactions within nonpolar binding pockets.

Identification of Key Pharmacophoric Features within the Pyridine Diamine Scaffold

Pharmacophore modeling is a crucial tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For the pyridine diamine scaffold, several key pharmacophoric features can be hypothesized based on its structural components and knowledge from related inhibitor classes.

A typical pharmacophore model for a kinase inhibitor based on a diaminopyridine scaffold would likely include:

Two hydrogen bond donors: Corresponding to the two amino groups of the 2,3-diamine moiety, which are critical for hinge-binding.

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

A hydrophobic feature: The cyclopropylmethoxy group provides a distinct hydrophobic region that can interact with a corresponding hydrophobic pocket in the target protein.

An aromatic feature: The pyridine ring itself can participate in aromatic interactions, such as π-π stacking or cation-π interactions.

Computational studies on related 2-aminopyridine (B139424) derivatives have highlighted the importance of acceptor, donor, aliphatic, and aromatic features as favorable contour sites for activity. nih.gov The precise spatial arrangement of these features is critical for optimal binding and inhibitory activity.

A generalized pharmacophore model for 6-(cyclopropylmethoxy)pyridine-2,3-diamine analogues is depicted below:

Pharmacophoric FeatureCorresponding Structural MoietyType of Interaction
Hydrogen Bond Donor 12-Amino groupHydrogen bond with kinase hinge region
Hydrogen Bond Donor 23-Amino groupHydrogen bond with kinase hinge region
Hydrogen Bond AcceptorPyridine nitrogenHydrogen bond with protein side chains
Hydrophobic GroupCyclopropyl groupvan der Waals/hydrophobic interactions
Aromatic RingPyridine ringπ-stacking, cation-π interactions

Analysis of Conformational Flexibility and Its Correlation with Observed Activities

Conformational analysis, often performed using computational methods, can help to identify low-energy conformations that are likely to be biologically relevant. For instance, the dihedral angle between the pyridine ring and the cyclopropylmethoxy group will determine the projection of the cyclopropyl group into the binding pocket. Studies on other substituted pyridines have shown that the preferred conformation can be influenced by the nature and position of substituents. nih.gov

The flexibility of the diamine substituents can also be a factor. While free rotation might be entropically unfavorable upon binding, some degree of flexibility can allow the molecule to adapt to the specific topology of the binding site. A balance between conformational rigidity, which pre-organizes the molecule for binding, and flexibility, which allows for an induced fit, is often optimal for achieving high potency. The correlation between the calculated conformational energies of different analogues and their experimentally observed activities can provide valuable insights for the design of new, more potent compounds.

Mechanistic Investigations in Biological Contexts Pre Clinical Focus

Target Identification and Deconvolution Strategies for Phenotypic Observations

The initial step in understanding the therapeutic potential and mechanism of a novel compound like 6-(Cyclopropylmethoxy)pyridine-2,3-diamine often involves identifying its molecular targets within a biological system. This process, known as target identification and deconvolution, is crucial, especially when a compound is first identified through phenotypic screening, where it elicits a desirable change in a cell or organism without prior knowledge of its direct molecular interactions.

Cell-based phenotypic screening is a powerful approach to discover compounds that induce a specific cellular outcome, such as cell death in cancer lines or the reduction of a pathogenic marker. nih.gov For a novel compound, a battery of such assays across various cell lines would typically be the first step. Should this compound demonstrate interesting activity, the next challenge would be to pinpoint the molecular target responsible for this effect. This integration of phenotypic screening with target discovery is a cornerstone of modern drug development.

Once potential targets are hypothesized, direct engagement between the compound and the target protein must be confirmed. Biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs), and biophysical techniques are employed for this validation. mdpi.com Methods like X-ray crystallography can provide atomic-level detail of the interaction between a compound and its protein target. mdpi.com Other techniques, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can quantify the binding affinity and thermodynamics of the interaction, providing crucial data for further optimization.

To further validate a potential target in a cellular context, genetic interaction studies are invaluable. Techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing allow for the systematic knockdown or knockout of genes. If the cellular phenotype induced by this compound is diminished or absent when its putative target gene is silenced or removed, it provides strong evidence for a direct on-target mechanism.

Chemoproteomics offers a broad, unbiased approach to target identification. This involves creating a chemical probe, often by attaching a reactive group or a tag to the compound of interest. This probe is then used to "fish" for its binding partners in a complex protein lysate. Subsequent identification of these proteins by mass spectrometry can reveal the direct targets of the compound. Affinity-based probes are a key tool in this strategy, allowing for the isolation and identification of specific protein targets from the entire proteome.

Elucidation of Molecular Mechanisms of Action (Pre-Clinical)

Following target identification and validation, the focus shifts to elucidating the precise molecular mechanism by which the compound exerts its effect. This involves a deeper dive into the structural and dynamic interactions between the compound and its target.

No Publicly Available Data on the In Vitro Biological Activity of this compound

As of the current date, a thorough review of scientific literature and public databases reveals no specific studies detailing the in vitro pathway modulation or cellular responses of the chemical compound this compound.

While the foundational structure, pyridine-2,3-diamine, is a recognized scaffold in medicinal chemistry and serves as a precursor for various biologically active molecules, research specifically elucidating the mechanistic profile of the 6-(cyclopropylmethoxy) substituted derivative is not present in the public domain. Scientific investigations into related compounds, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines, are more prevalent. These studies often explore applications in areas such as oncology through the inhibition of cellular kinases or other signaling pathways.

However, without dedicated preclinical in vitro studies on this compound, it is not possible to provide information on its specific effects on cellular pathways, potential molecular targets, or any observed cellular responses. Consequently, no data tables on its biological activity can be compiled.

Further research would be required to isolate and characterize the specific biological functions of this compound to understand its potential interactions within a biological context.

Derivatization and Chemical Transformations of 6 Cyclopropylmethoxy Pyridine 2,3 Diamine

Reactions Involving the Amine Functionalities

The two primary amine groups at the C2 and C3 positions are the most reactive sites for many chemical transformations. Their nucleophilicity allows for a wide range of derivatization reactions, including the formation of imines, amides, and sulfonamides.

The reaction of primary amines with carbonyl compounds to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. The vicinal diamine structure of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine can react with aldehydes and ketones to yield various imine derivatives. researchgate.netresearchgate.net Depending on the stoichiometry and reaction conditions, either one or both amino groups can participate in the condensation reaction. scirp.org The reaction between a primary amine and a carbonyl group is a reversible process that typically involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. researchgate.net

For instance, condensation with two equivalents of an aldehyde or ketone would lead to the formation of a bis-imine. When a 1,2-dicarbonyl compound like glyoxal (B1671930) or an α-keto-aldehyde is used, a cyclocondensation reaction can occur, leading to the formation of a fused heterocyclic ring system, such as a pyrazine (B50134) ring. The synthesis of Schiff bases from 2,3-diaminopyridine (B105623) and various aldehydes, such as pyridoxal, has been reported, resulting in versatile ligands capable of coordinating with metal ions. oiccpress.com

Table 1: Examples of Schiff Base Formation Reactions
ReactantConditionsProduct StructureReference
Salicylaldehyde (B1680747)CondensationFormation of a bis-imine where each amine group reacts with a salicylaldehyde molecule. scirp.org
Pyrrole-2-carbaldehydeCondensationFormation of a mono- or bis-imine derivative. nih.gov
PyridoxalCondensationFormation of a tetradentate Schiff base ligand upon reaction with both amino groups. oiccpress.com

The nucleophilic nature of the primary amino groups allows for straightforward acylation, alkylation, and sulfonylation reactions.

Acylation: The amine groups can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. nih.gov This reaction leads to the formation of the corresponding amides. Microwave-assisted methods have been shown to be effective for the monoacylation of aminopyridine derivatives. nih.gov Depending on the reaction conditions and the reactivity of the acylating agent, either mono- or di-acylated products can be obtained. Enzymatic acylation has also been explored as a method for achieving regioselectivity in molecules with multiple amino groups. researchgate.net

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. This reaction can proceed in a stepwise manner, yielding secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the choice of reagents and reaction conditions. nih.govresearchgate.net

Sulfonylation: The reaction of the diamine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. This transformation is a common method for protecting amino groups or for introducing sulfonyl moieties that can have significant effects on the biological activity of the molecule.

Table 2: Functionalization of Amine Groups
Reaction TypeTypical ReagentFunctional Group Formed
AcylationAcetyl chloride, Acetic anhydrideAmide (-NHCOR)
AlkylationMethyl iodide, Benzyl (B1604629) bromideSecondary/Tertiary Amine (-NHR, -NR₂)
SulfonylationTosyl chloride, Mesyl chlorideSulfonamide (-NHSO₂R)

Transformations of the Pyridine Ring System

The pyridine ring itself can undergo substitution reactions, although its reactivity is heavily influenced by the nitrogen heteroatom and the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic attack compared to benzene. wikipedia.orgyoutube.com Electrophilic substitution, when it occurs, typically directs to the C3 and C5 positions (meta to the ring nitrogen). youtube.com However, in this compound, the ring is substituted with three powerful electron-donating groups: two amino groups (strong activators and ortho-, para-directors) and one alkoxy group (a moderate activator and ortho-, para-director). These groups significantly increase the electron density of the pyridine ring, making it more susceptible to EAS. The directing effects of these substituents would strongly favor substitution at the C4 and C5 positions. Given that the C5 position is already occupied in the parent diamine, the most likely position for electrophilic attack is C4.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the pyridine ring typically occurs at the C2, C4, and C6 positions (ortho- and para- to the ring nitrogen), particularly when a good leaving group (like a halide) is present at one of these positions. youtube.comyoutube.com The electron-withdrawing nature of the nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. youtube.com The parent compound this compound does not possess a leaving group on the ring, making direct SNAr reactions unlikely. However, derivatization to introduce such a group could open pathways for NAS.

Annulation and Cyclocondensation Reactions to Form Fused Heterocyclic Systems

The ortho-diamine arrangement is a classic structural motif for the synthesis of fused five-membered heterocyclic rings.

The reaction of 2,3-diaminopyridines with various one-carbon electrophiles is a well-established and efficient method for constructing the imidazo[4,5-b]pyridine scaffold. mdpi.com This cyclocondensation reaction involves the two adjacent amino groups of this compound reacting with a suitable reagent to form a fused imidazole (B134444) ring. mdpi.com

A variety of reagents can be used to provide the missing carbon atom of the imidazole ring:

Aldehydes: Reaction with an aldehyde in the presence of an oxidizing agent (or under air oxidation) first forms a Schiff base with one amino group, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic 2-substituted imidazopyridine. mdpi.com

Carboxylic Acids: Direct condensation with carboxylic acids or their derivatives (such as esters, acid chlorides, or orthoesters) under heating or with a coupling agent provides 2-substituted imidazopyridines. mdpi.com For example, reacting with formic acid yields the unsubstituted imidazo[4,5-b]pyridine core. mdpi.com

This synthetic strategy is highly valuable for accessing a class of compounds with significant interest in medicinal chemistry. nih.govnih.gov

Table 3: Synthesis of Imidazo[4,5-b]pyridine Derivatives
ReagentConditionsResulting Substituent at C2 of Imidazole RingReference
Formic AcidReflux-H (unsubstituted) mdpi.com
Aromatic Aldehyde (e.g., Benzaldehyde)Oxidative cyclocondensationAryl group (e.g., Phenyl) mdpi.com
Acetic AnhydrideHeatingMethyl group (-CH₃) nih.gov
Cyanogen BromideCyclizationAmino group (-NH₂)General reaction for ortho-diamines

Pathways to Other Fused Heterocycles (e.g., Pyrazolopyridines)

The strategic placement of the amino groups in this compound allows for the annulation of five-membered rings, leading to the formation of fused bicyclic heterocycles such as pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines. These reactions typically proceed through a cyclocondensation mechanism, where the two amino groups react with a substrate containing two electrophilic centers, resulting in ring closure and the formation of a new heterocyclic ring fused to the original pyridine core.

Synthesis of Pyrazolo[3,4-b]pyridines:

A primary transformation of this compound is its conversion into the corresponding pyrazolo[3,4-b]pyridine scaffold. This is effectively achieved through a condensation reaction with a β-ketoester, such as ethyl acetoacetate (B1235776). In this reaction, one amino group initially forms an enamine intermediate with the ketone carbonyl of the β-ketoester, while the second amino group subsequently attacks the ester carbonyl, leading to intramolecular cyclization. The subsequent elimination of water and ethanol (B145695) drives the reaction to completion, yielding the fused pyrazolopyridine ring system.

A documented example of this transformation is the synthesis of 5-(cyclopropylmethoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine. The reaction is conducted by heating this compound with ethyl acetoacetate in the presence of acetic acid. The acidic medium facilitates both the initial condensation and the final dehydration steps of the sequence.

Synthesis of Imidazo[4,5-b]pyridines:

Analogous to the synthesis of pyrazolopyridines, the vicinal diamine can be utilized to construct the imidazo[4,5-b]pyridine core. This involves reacting the diamine with a reagent that provides a single carbon atom to form the imidazole ring.

Common methodologies, established with structurally similar 2,3-diaminopyridines, include:

Reaction with Carboxylic Acids or Their Derivatives: Heating the diamine with a carboxylic acid (or its corresponding orthoester or acid chloride) leads to the formation of a 2-substituted imidazo[4,5-b]pyridine. The reaction, often carried out under acidic conditions (like polyphosphoric acid), involves the formation of an amide intermediate followed by cyclization and dehydration.

Reaction with Aldehydes: Condensation with an aldehyde in the presence of an oxidizing agent (such as sodium dithionite (B78146) or simply air) can yield a 2-substituted imidazo[4,5-b]pyridine. The reaction proceeds via the formation of a dihydro-imidazo intermediate, which is subsequently oxidized to the aromatic fused system.

Reaction with Carbon Disulfide: The reaction of a 2,3-diaminopyridine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) is a standard method for producing the corresponding imidazo[4,5-b]pyridine-2-thione.

These established synthetic routes highlight the versatility of this compound as a precursor for a variety of fused heterocyclic compounds.

Interactive Data Table: Synthesis of Fused Heterocycles

Starting MaterialReagentConditionsProductYield (%)
This compoundEthyl acetoacetateAcetic Acid, Heat5-(Cyclopropylmethoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridineNot Specified
6-Methoxypyridine-2,3-diamineCarbon Disulfide, Potassium HydroxideEthanol, Heat5-Methoxy-1H-imidazo[4,5-b]pyridine-2-thione63
n-Butyl-6-methoxy-3-nitropyridin-2-amine2,6-Difluorobenzaldehyde, Sodium DithioniteEthanol, Water, Reflux2-(2,6-Difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine59

Lead Optimization and Drug Discovery Implications Pre Clinical Development Pipeline

Hit-to-Lead and Lead Optimization Strategies Applied to Pyridine (B92270) Diamine Scaffolds

Following the identification of initial hits from screening campaigns, the hit-to-lead process refines these molecules into more potent and selective lead compounds. upmbiomedicals.com For scaffolds related to pyridine diamine, this involves extensive structure-activity relationship (SAR) studies. For instance, in the optimization of an imidazo[1,2-a]pyridine (B132010) amide series for tuberculosis treatment, researchers found that the amide linker and the linearity and lipophilicity of the amine portion were critical for both in vitro and in vivo efficacy. acs.org Similarly, optimization of a pyridine-carboxamide series as DGAT-1 inhibitors led to the discovery of potent compounds through systematic modification of the initial lead. nih.gov These studies exemplify a common strategy where different regions of the molecule are systematically altered to build a comprehensive understanding of how structural changes impact biological activity. acs.orgnih.gov

Rational drug design leverages an understanding of the biological target's structure to guide molecular modifications. For pyridine-based scaffolds, this often involves designing molecules that can form specific, high-affinity interactions within the target's binding site. researchgate.net For example, in the design of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors, a scaffold hopping strategy combined with molecular docking was used. nih.gov Docking studies suggested that the pyridine ring could form a π–π stacking interaction with a key phenylalanine residue (Phe589), an insight that guided the synthesis of compounds with nanomolar inhibitory activity. nih.gov

Another rational design approach involves modifying substituents on the pyridine ring to optimize target engagement. In the development of pyridine-based histone deacetylase (HDAC) inhibitors, various functional groups were explored at different positions of the pyridyl core. nih.gov This systematic exploration revealed that a cyano group at the C3-position and a methylazetidinyl substituent at the C5-position yielded optimal HDAC1 inhibition and anti-proliferative activity in cancer cells. nih.gov

Table 1: Example of Structure-Activity Relationship (SAR) for Pyridine-Based PIM-1 Kinase Inhibitors This table illustrates how modifications to a pyridine scaffold can impact inhibitory activity against a specific kinase target, based on findings from related compound series.

Compound IDCore StructureR-Group ModificationPIM-1 IC₅₀ (nM)
Reference Pyridine-Oxadiazole-16.7
Compound A Pyridine-Oxadiazole4-Fluorophenyl42.3
Compound B Pyridine-Oxadiazole4-Chlorophenyl14.3
Compound C Pyridine-Oxadiazole4-Bromophenyl19.8

Data adapted from studies on pyridine-based PIM-1 inhibitors. acs.org

A potent compound is of little therapeutic value if it cannot reach its target in the body. Therefore, a major focus of lead optimization is improving pharmacokinetic properties. The pyridine moiety itself is often incorporated into molecules to enhance properties like water solubility and metabolic stability. researchgate.netnih.govdovepress.com Its basic nature and capacity to form hydrogen bonds can improve a compound's solubility profile. nih.gov

Strategies to enhance these properties often involve modifying peripheral functional groups. For example, replacing a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core, a saturated bioisostere, led to a dramatic improvement in aqueous solubility (from 29 µM to 365 µM) and a more than tenfold increase in metabolic half-life in human liver microsomes. chemrxiv.org While this example involves replacing the pyridine ring, it highlights the significant impact that structural modifications, guided by an understanding of physicochemical principles, can have on drug-like properties. Structural modifications on other pyridine-containing scaffolds have also been shown to improve aqueous solubility and in vitro metabolism while preserving potent biological activity. researchgate.net

Table 2: Impact of Structural Modifications on Physicochemical Properties of a Rupatadine Analog

CompoundCore StructureAqueous Solubility (µM)Metabolic Half-Life (t₁/₂, min)
Rupatadine Pyridine293.2
Analog 48 3-azabicyclo[3.1.1]heptane36535.7

This table demonstrates how replacing a pyridine ring with a saturated bioisostere can significantly improve key drug-like properties. chemrxiv.org

Application of Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful alternative to traditional high-throughput screening for identifying new lead compounds. nih.gov This approach screens libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to the biological target. frontiersin.org These initial fragment hits serve as starting points that can be grown, merged, or linked to build a more potent, drug-like molecule. frontiersin.orgnih.gov

In the context of a molecule like 6-(Cyclopropylmethoxy)pyridine-2,3-diamine, FBDD could be applied in several ways. A fragment library could be screened to identify binders, which might include simple pyridines, diamino-benzenes, or cyclopropyl-containing structures. Once a fragment, such as a substituted pyridine, is identified and its binding mode is confirmed (often through X-ray crystallography), it can be elaborated upon. researchgate.net Chemists would then systematically "grow" the fragment by adding functional groups, such as the diamine and cyclopropylmethoxy moieties, to improve interactions with the target and increase affinity, ultimately leading to a potent lead compound. frontiersin.org

Role of Computational-Aided Drug Design (CADD) in Compound Optimization

Computational-Aided Drug Design (CADD) is an indispensable tool in modern lead optimization, allowing researchers to model, predict, and prioritize compounds before undertaking costly and time-consuming synthesis. criver.commdpi.com CADD encompasses a range of techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. researchgate.netnih.gov

For a compound series based on the pyridine diamine scaffold, CADD plays a crucial role in expediting the design-make-test-analyze cycle. criver.com

Virtual Screening: Large virtual libraries of pyridine diamine analogs can be screened against a target protein structure to identify compounds with the highest predicted binding affinity.

Binding Mode Analysis: Molecular docking can predict how compounds like this compound might orient themselves within a target's active site, revealing key interactions that contribute to potency. This was used effectively in the design of pyrazolo[3,4-b]pyridine TRK inhibitors to rationalize and guide the synthetic strategy. nih.gov

Property Prediction: CADD tools can predict physicochemical properties such as solubility, lipophilicity, and metabolic stability, allowing chemists to prioritize the synthesis of compounds with more favorable drug-like profiles. mdpi.com

De Novo Design: Advanced algorithms can even design novel molecules from scratch, assembling fragments or atoms within the constraints of a target's binding pocket to generate entirely new chemical entities. rsc.org

By integrating these computational approaches, researchers can more efficiently navigate the complex chemical space during lead optimization, increasing the probability of developing a successful clinical candidate. criver.commdpi.com

Q & A

Q. What are the established synthetic routes for 6-(Cyclopropylmethoxy)pyridine-2,3-diamine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine ring. A base (e.g., NaH or K₂CO₃) facilitates deprotonation of the diamine group, enabling cyclopropylmethoxy group attachment via alkylation with cyclopropylmethyl halides. Reaction optimization includes:
  • Temperature: 60–80°C under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Stoichiometry: A 1.2:1 molar ratio of cyclopropylmethyl halide to diamine precursor minimizes side products.
    Yield improvements (>70%) are achieved by slow addition of the alkylating agent and post-reaction purification via column chromatography (silica gel, eluent: EtOAc/hexane 3:7) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm, pyridine ring protons at δ 6.5–8.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ expected for C₉H₁₄N₃O).
  • HPLC-PDA : Purity assessment (>95%) with a C18 column (mobile phase: acetonitrile/water gradient).
    Cross-referencing with computational data (e.g., PubChem-derived InChI keys) ensures structural accuracy .

Advanced Research Questions

Q. What computational methods predict the reactivity and physicochemical properties of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-31G* level) model electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with solubility and logP values. Neural network algorithms (e.g., CC-DPS) predict bioactivity profiles using datasets of analogous pyridine derivatives .
  • Example Data Table:
PropertyPredicted ValueMethod
LogP1.8 ± 0.2QSPR
HOMO (eV)-6.4DFT
Water Solubility12 mg/LQSPR

Q. How can researchers resolve contradictory data in the compound’s biological activity assays?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular models (e.g., HEK293 cells).
  • Metabolic Stability Testing : Assess compound degradation in microsomal preparations to rule out false negatives.
    Cross-disciplinary collaboration (e.g., molecular dynamics simulations to study ligand-protein interactions) clarifies mechanistic ambiguities .

Q. What factorial design approaches optimize reaction parameters for scalable synthesis?

  • Methodological Answer : A 2³ factorial design evaluates temperature (60°C vs. 80°C), solvent (DMF vs. DMSO), and catalyst (NaH vs. K₂CO₃). Response Surface Methodology (RSM) identifies interactions between variables. For example:
  • Key Interaction : Higher temperature (80°C) and DMSO increase yield by 15% but may degrade the diamine.
  • Optimal Conditions : 70°C, DMF, K₂CO₃ (yield: 78%, purity: 97%).
    Statistical software (e.g., Minitab) models nonlinear relationships and validates robustness .

Q. How does the cyclopropylmethoxy group influence the compound’s electronic and steric properties compared to other alkoxy substituents?

  • Methodological Answer : Cyclopropyl’s electron-withdrawing effect reduces pyridine ring electron density, verified via Hammett σₚ constants (σₚ = +0.66 for cyclopropylmethoxy vs. +0.12 for methoxy). Steric effects are quantified using Connolly surface area calculations (cyclopropylmethoxy: 85 Ų vs. methoxy: 45 Ų). These properties impact binding affinity in enzyme assays (e.g., 2.5-fold higher IC₅₀ compared to methoxy analogs) .

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